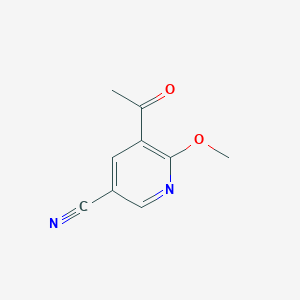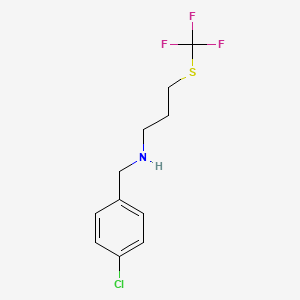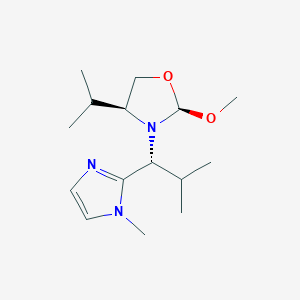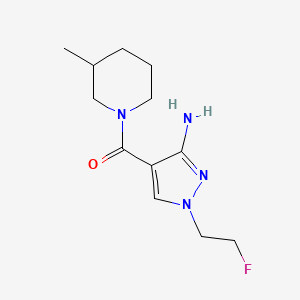
5-Acetyl-6-methoxynicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-6-methoxynicotinonitrile: is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol This compound is a derivative of nicotinonitrile and features both acetyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-methoxynicotinonitrile typically involves the reaction of 6-methoxynicotinonitrile with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the nicotinonitrile derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Acetyl-6-methoxynicotinonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted nicotinonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Acetyl-6-methoxynicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery and development. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various applications.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-6-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
6-Methoxynicotinonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 5-Acetyl-6-methoxynicotinonitrile is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
5-acetyl-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(4-10)5-11-9(8)13-2/h3,5H,1-2H3 |
Clave InChI |
CUWKAJWSLMMWRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC(=C1)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)

![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)





![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
